molecular formula C18H16N2O3 B12016394 1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12016394
M. Wt: 308.3 g/mol
InChI Key: DGFFPYAXPYZIGP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a tolyl group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole derivative. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.

    1-(2-Methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

1-(2-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a tolyl group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activities.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-12-7-9-13(10-8-12)14-11-16(18(21)22)20(19-14)15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22)

InChI Key

DGFFPYAXPYZIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC

Origin of Product

United States

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